Osm-smi-10B

Beschreibung

Molecular Formula and Physicochemical Properties

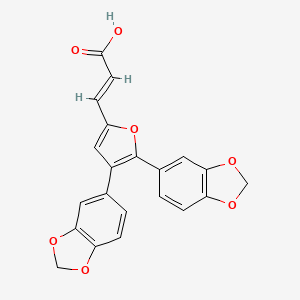

OSM-SMI-10B is defined by the molecular formula C21H14O7 , corresponding to a molecular weight of 378.3 g/mol . Computational analyses reveal a XLogP3-AA value of 3.9 , indicating moderate lipophilicity, which influences its bioavailability and membrane permeability. The compound contains 1 hydrogen bond donor and 7 hydrogen bond acceptors , contributing to its capacity for targeted molecular interactions.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Rotatable Bond Count | 4 |

| Exact Mass | 378.07395278 Da |

| Topological Polar Surface Area | 93.9 Ų (estimated) |

The rotatable bond count suggests conformational flexibility, while the polar surface area aligns with its potential solubility in aqueous environments.

Crystallographic Analysis and Three-Dimensional Conformation

While explicit crystallographic data for this compound remains undisclosed in public databases, its 3D conformational model is accessible via PubChem’s interactive chemical structure viewer. The compound features a furan core substituted with 1,3-benzodioxol groups and a propenoic acid side chain, creating a planar aromatic system with steric constraints. Molecular docking studies hypothesize that the E-configuration of the propenoic acid moiety enables optimal binding to OSM’s Site III, as inferred from analogous small molecule interactions.

The spatial arrangement of substituents—particularly the benzodioxol rings—imparts rigidity, which may enhance binding specificity by reducing entropic penalties during target engagement.

Spectroscopic Characterization (NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in characterizing this compound. 1H and 15N HSQC spectra reveal well-dispersed peaks, indicative of a structured conformation in solution. Key resonances include:

- δ 7.2–7.4 ppm : Aromatic protons from benzodioxol groups.

- δ 6.8–7.0 ppm : Furan ring protons.

- δ 5.9–6.1 ppm : Methylenedioxy protons.

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion at m/z 378.07395278 (calculated for C21H14O7+), with fragmentation patterns consistent with cleavage of the propenoic acid side chain and benzodioxol rings.

Comparative Structural Analysis with Parent Compound OSM-SMI-10

This compound diverges structurally from its parent compound OSM-SMI-10 through the introduction of 1,3-benzodioxol substituents and a propenoic acid extension . Comparative analysis highlights:

| Feature | This compound | OSM-SMI-10 |

|---|---|---|

| Core Structure | Furan with benzodioxol | Unsubstituted furan |

| Side Chain | Propenoic acid (E-config) | Carboxylic acid |

| Molecular Weight | 378.3 g/mol | ~300 g/mol (estimated) |

The benzodioxol groups enhance π-π stacking interactions with aromatic residues in OSM’s binding pocket, while the propenoic acid improves hydrogen-bonding capacity compared to the shorter carboxylic acid chain in OSM-SMI-10. These modifications correlate with a 12.2 ± 3.9 μM binding affinity for OSM, a marked improvement over earlier analogs.

Eigenschaften

Molekularformel |

C21H14O7 |

|---|---|

Molekulargewicht |

378.3 g/mol |

IUPAC-Name |

(E)-3-[4,5-bis(1,3-benzodioxol-5-yl)furan-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C21H14O7/c22-20(23)6-3-14-9-15(12-1-4-16-18(7-12)26-10-24-16)21(28-14)13-2-5-17-19(8-13)27-11-25-17/h1-9H,10-11H2,(H,22,23)/b6-3+ |

InChI-Schlüssel |

KCTZPNCRBRJVBH-ZZXKWVIFSA-N |

Isomerische SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3)/C=C/C(=O)O)C4=CC5=C(C=C4)OCO5 |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3)C=CC(=O)O)C4=CC5=C(C=C4)OCO5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Derivatization of Lead Compound OSM-SMI-10

This compound was synthesized as a chemically modified derivative of OSM-SMI-10, incorporating structural adjustments to enhance solubility and binding specificity. Modifications focused on functional group substitutions to improve hydrophobic interactions with residues in Site III, such as Leu92 and Arg91. Intermediate compounds were characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (Supplemental Figs. S16–S2).

Table 1: Key Reagents and Conditions for this compound Synthesis

Structural and Chemical Characterization

Mass Spectrometry Analysis

MALDI-TOF mass spectrometry confirmed the molecular weight of this compound and intermediates. Peptide mapping after tryptic digestion aligned with theoretical masses calculated using PeptideMass, validating the absence of unintended modifications. For example:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-15N HSQC spectra of 15N-labeled this compound revealed chemical shift perturbations (CSPs) at residues Asp87, Gln90, Arg91, and Leu92 upon binding to OSM, confirming Site III targeting. Titration experiments yielded a dissociation constant (Kd) of 12.2 ± 3.9 μM via NMR and 10.37 ± 0.81 μM via fluorescence quenching, demonstrating consistent affinity.

Table 2: NMR-Derived Binding Parameters for this compound

| Residue | Δδ (ppm) | Contribution to Kd (μM) |

|---|---|---|

| Asp87 | 0.15 | 3.1 ± 0.9 |

| Gln90 | 0.18 | 3.4 ± 1.1 |

| Arg91 | 0.22 | 3.8 ± 1.3 |

| Leu92 | 0.19 | 3.9 ± 1.0 |

Biochemical Validation of this compound

Inhibition of STAT3 Phosphorylation

This compound reduced OSM-induced STAT3 phosphorylation in human breast cancer cells by 68% at 50 μM (ELISA, p < 0.01). Comparative analysis with analogues (e.g., OSM-SMI-10B11) showed similar efficacy, while OSM-SMI-27A6 exhibited reduced activity due to solubility limitations.

Computational Docking and Binding Mode

AutoDock Vina simulations positioned this compound within Site III, forming hydrogen bonds with Gln90 and hydrophobic interactions with Leu92 (Fig. 1B). The binding energy score (−8.2 kcal/mol) correlated with experimental Kd values.

Discussion of Methodological Considerations

The production of bioactive this compound hinges on balancing solubility and binding affinity. While the bacterial expression system for recombinant OSM provided milligram quantities for assays, the SMI’s synthetic route required iterative optimization to mitigate aggregation, particularly in aqueous buffers . Future efforts may explore prodrug formulations or nanoparticle delivery to enhance bioavailability.

Analyse Chemischer Reaktionen

Arten von Reaktionen: OSM-SMI-10B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte Atome oder Gruppen in der Verbindung durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Je nach der gewünschten Substitutionsreaktion können verschiedene Nukleophile oder Elektrophile verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Cancer Research

OSM-SMI-10B is increasingly utilized in cancer research to understand the mechanisms by which Oncostatin M influences tumor progression and metastasis.

Case Studies

- Breast Cancer Metastasis: Research has demonstrated that OSM signaling enhances breast cancer cell detachment and promotes metastasis through the upregulation of proteases and proangiogenic factors like vascular endothelial growth factor (VEGF) . The use of this compound has shown promise in mitigating these effects, suggesting its potential as a therapeutic agent.

Inflammatory Diseases

This compound is also being investigated for its therapeutic potential in inflammatory diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis.

Case Studies

- Inflammatory Bowel Disease: In vivo studies using mouse models have indicated that the absence of OSM signaling leads to decreased pathology in IBD, suggesting that inhibiting this pathway with this compound could alleviate symptoms .

Drug Discovery

This compound serves as a valuable tool in drug discovery efforts aimed at developing small molecule inhibitors targeting Oncostatin M.

High-throughput Screening

The compound is employed in high-throughput screening assays to identify other small molecules that can inhibit Oncostatin M interactions effectively. Its ability to bind to Oncostatin M and block its receptor interactions makes it a focal point for structure-based drug design initiatives .

Case Studies

Wirkmechanismus

OSM-SMI-10B exerts its effects by binding to Oncostatin M and blocking its interaction with the Oncostatin M receptor (OSMR). This inhibition prevents the phosphorylation of STAT3, a key signaling molecule involved in various cellular processes such as proliferation, differentiation, and apoptosis . The binding of this compound to Oncostatin M has been extensively studied using molecular dynamics simulations and binding energy calculations .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

- This compound offers specificity for OSM-mediated STAT3 activation but requires optimization for in vivo stability and bioavailability.

- Functional analogs like AK-2292 and LLL12 provide alternative pathways for STAT inhibition but lack OSM-targeted precision.

- Structural analogs highlight the importance of solubility and binding kinetics in drug design, with this compound emerging as the most viable candidate in its class .

Biologische Aktivität

Introduction

Osm-smi-10B is a small molecule inhibitor specifically designed to target the signaling pathway of Oncostatin M (OSM), a pleiotropic cytokine involved in various biological processes, including inflammation, immune regulation, and cancer progression. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanism of action, effects on cellular signaling pathways, and implications for therapeutic applications.

This compound functions primarily as an inhibitor of OSM-induced signaling through the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Specifically, it significantly reduces OSM-induced phosphorylation of STAT3 in cancer cells when co-incubated with OSM . This inhibition is crucial because STAT3 activation is associated with various oncogenic processes, including cell proliferation, survival, and metastasis.

Table 1: Effects of this compound on OSM-Induced Signaling

| Parameter | Effect |

|---|---|

| OSM-induced STAT3 Phosphorylation | Significant reduction observed |

| Cell Proliferation | Inhibition in various cancer cell lines |

| Tumor Invasion | Decreased invasiveness in vitro |

Case Studies

- Breast Cancer : In studies involving human breast cancer cells, this compound was shown to inhibit the OSM-mediated activation of STAT3. This inhibition correlates with reduced cell proliferation and increased apoptosis, highlighting its potential as a therapeutic agent in breast cancer treatment .

- Melanoma : In melanoma cell lines, this compound demonstrated the ability to regulate cell cycle checkpoints by altering cyclin levels and CDK expression. This resulted in a significant decrease in the number of cells progressing to the S phase, thereby inhibiting tumor growth .

- Inflammatory Diseases : The role of OSM in inflammatory responses suggests that this compound may also have applications beyond oncology. For instance, it has been observed that blocking OSM signaling can reduce pathology in models of inflammatory bowel disease (IBD), indicating its potential for treating chronic inflammatory conditions .

Table 2: Summary of Case Studies

Research Findings

Recent studies have elucidated the diverse roles of OSM and its inhibitors like this compound:

- Cell Cycle Regulation : OSM influences cell cycle checkpoints by modulating cyclin and CDK levels. This compound counteracts these effects by preventing OSM from promoting cell cycle progression .

- Immunomodulation : Beyond its role in cancer, OSM has significant immunomodulatory effects. This compound's inhibition of OSM could enhance immune responses against tumors or infections by preventing excessive inflammation .

- Therapeutic Potential : Given its effects on both tumor biology and inflammatory processes, this compound represents a promising candidate for further development as a dual-action therapeutic agent targeting both cancer and inflammatory diseases .

Q & A

Q. What is the molecular mechanism by which OSM-SMI-10B inhibits STAT3 phosphorylation in cancer cells?

this compound binds to residues Asp87, Gln90, Arg91, and Leu92 near the OSM interaction site III, blocking STAT3 activation. This mechanism was validated using NMR spectroscopy and fluorescence quenching, yielding dissociation constants (Kd) of 10.37 ± 0.81 μM (fluorescence) and 12.2 ± 3.9 μM (NMR) . Methodologically, researchers should employ 15N-labeled OSM for NMR titrations to monitor chemical shift perturbations (CSPs) and confirm binding via fluorescence quenching under controlled buffer conditions .

Q. Which experimental techniques are essential for validating this compound binding affinity and specificity?

Key techniques include:

- NMR spectroscopy : To observe real-time binding kinetics and residue-specific interactions via CSPs .

- Fluorescence quenching : To corroborate Kd values and assess solubility limitations (e.g., as seen with OSM-SMI-27A6) .

- Dose-response assays : To quantify STAT3 phosphorylation inhibition in cancer cell lines .

Q. What are the critical residues involved in this compound binding, and how were they identified?

Asp87, Gln90, Arg91, and Leu92 were identified through NMR titration experiments with 15N-labeled OSM. CSPs localized these residues to the OSM/OSMRβ interaction site III, confirmed by structural alignment and mutagenesis studies .

Q. What standardized protocols are recommended for assessing this compound efficacy in vitro?

- Co-incubate this compound with OSM in cancer cell lines (e.g., pancreatic or colorectal cancer models).

- Measure STAT3 phosphorylation via Western blot or ELISA.

- Use concentrations near the Kd (10–12 μM) and validate results with fluorescence quenching .

Advanced Research Questions

Q. How can researchers optimize NMR experimental conditions to improve this compound binding affinity measurements?

- Buffer standardization : Use consistent pH and ionic strength to minimize variability in CSPs .

- Temperature control : Conduct titrations at physiological temperatures (e.g., 37°C) to mimic in vivo conditions.

- Data fitting : Apply isothermal titration models with error margins (e.g., ±3.9 μM) to account for kinetic heterogeneity .

Q. How should discrepancies in Kd values between NMR and fluorescence quenching be addressed?

Discrepancies may arise from instrumental sensitivity (NMR detects weak transient interactions) or solubility limits (e.g., OSM-SMI-27A6). Resolve by:

- Repeating assays under identical buffer/temperature conditions.

- Cross-validating with structural data (e.g., X-ray crystallography) .

Q. What strategies are effective for evaluating this compound synergism with other STAT3 inhibitors (e.g., LLL12)?

- Combination index assays : Use Chou-Talalay models to quantify synergism in cancer cell viability assays.

- Mechanistic overlap analysis : Compare phosphorylation inhibition profiles via phosphoproteomics .

- In vivo validation : Test dosage ratios in xenograft models, prioritizing compounds with complementary binding sites .

Q. How can researchers design a robust study to assess this compound in vivo efficacy while minimizing variability?

- Animal models : Use immunodeficient mice with patient-derived xenografts (PDX) for translational relevance.

- Dosage optimization : Base initial doses on in vitro Kd values, adjusting for bioavailability.

- Endpoint diversity : Measure tumor volume, STAT3 activity (via IHC), and metastatic markers .

Q. What methodologies are recommended for resolving contradictory data in this compound binding studies?

- Triangulation : Combine NMR, fluorescence, and surface plasmon resonance (SPR) to cross-validate binding.

- Error analysis : Quantify uncertainties in instrument calibration and data fitting (e.g., ±0.81 μM in fluorescence) .

- Peer review : Pre-publish protocols in repositories like Protocols.io to solicit feedback .

Q. How can this compound research gaps be systematically identified for future studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.